molecular formula C25H30N2O2 B15030454 11-(4-ethoxyphenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(4-ethoxyphenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B15030454
M. Wt: 390.5 g/mol
InChI Key: HBQVASLTZCNXJY-UHFFFAOYSA-N
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Description

11-(4-ethoxyphenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the dibenzo[b,e][1,4]diazepin-1-one family.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially in the presence of electron-donating groups.

    Cyclization: Intramolecular cyclization reactions can lead to the formation of fused ring systems.

Common reagents and conditions used in these reactions include organic solvents like ethanol, acetonitrile, and catalysts such as indium chloride . Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 11-(4-ethoxyphenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. It is known to enhance the activity of gamma-aminobutyric acid (GABA) receptors, leading to its anxiolytic and sedative effects . Additionally, it may interact with other receptors and enzymes, contributing to its diverse pharmacological properties .

Comparison with Similar Compounds

Similar compounds include other dibenzo[b,e][1,4]diazepin-1-ones, such as:

The uniqueness of 11-(4-ethoxyphenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C25H30N2O2

Molecular Weight

390.5 g/mol

IUPAC Name

6-(4-ethoxyphenyl)-2,3,9,9-tetramethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C25H30N2O2/c1-6-29-18-9-7-17(8-10-18)24-23-21(13-25(4,5)14-22(23)28)26-19-11-15(2)16(3)12-20(19)27-24/h7-12,24,26-27H,6,13-14H2,1-5H3

InChI Key

HBQVASLTZCNXJY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=C(N2)C=C(C(=C4)C)C

Origin of Product

United States

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